Atizoram

概要

説明

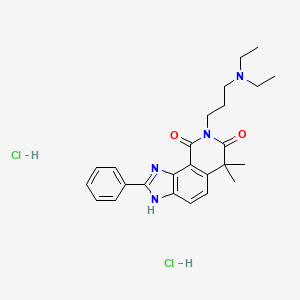

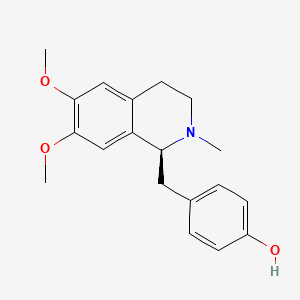

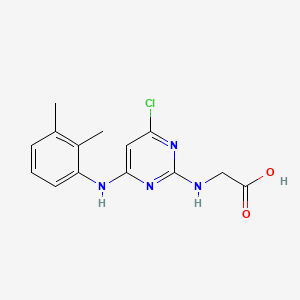

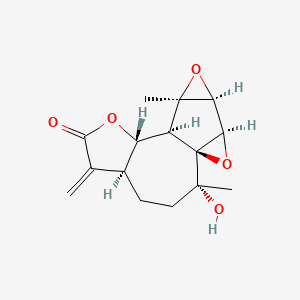

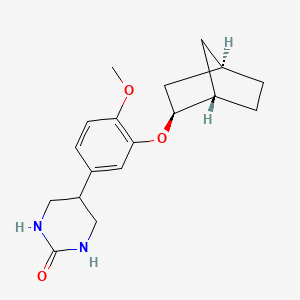

Atizoram, also known as CP-80633, is a phosphodiesterase 4 inhibitor . It has a chemical formula of C18H24N2O3 . The IUPAC name for Atizoram is 5-{3-[(1S,2S,4R)-Bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl}tetrahydro-2(1H)-pyrimidinone .

Molecular Structure Analysis

The molecular structure of Atizoram is characterized by a bicyclo[2.2.1]hept-2-yloxy group attached to a 4-methoxyphenyl group, which is further linked to a tetrahydro-2(1H)-pyrimidinone group . The molecular weight of Atizoram is 316.4 g/mol .

Physical And Chemical Properties Analysis

Atizoram is a small molecule drug with a molecular formula of C18H24N2O3 . Its molecular weight is 316.4 g/mol . The InChIKey for Atizoram is LITNEAPWQHVPOK-FFSVYQOJSA-N .

科学的研究の応用

Praxeology in Educational Processes

- Praxeology and Didactic Objects : The use of praxeological analysis in understanding the educational process in science museums is insightful. Applying the Anthropological Theory of the Didactic (ATD), this approach allows for a deeper understanding of how knowledge is transformed for educational purposes, particularly in the context of museum dioramas. This methodology is crucial in discerning the theoretical and practical dimensions of teaching and learning objects, such as the museum dioramas at the University of Sao Paulo, which enhance the learning experience in the fields of ecology and biodiversity (Bueno & Marandino, 2017).

Alzheimer’s Disease Research Framework

- Biological Definition of Alzheimer’s Disease : In the realm of Alzheimer's disease research, a significant advancement has been the development of a research framework that defines Alzheimer’s disease (AD) biologically, using biomarkers. This paradigm shift from a syndromal to a biological construct, focusing on β amyloid deposition, pathologic tau, and neurodegeneration (AT[N]), facilitates a more nuanced understanding and diagnosis of AD in living individuals. This approach also supports the development of targeted interventions and is crucial for advancing research in this area (Jack et al., 2018).

Assistive Technology Policy and Practice

- STI Policy Alignment for Assistive Technology : The misalignment between science, technology, and innovation (STI) policies and the needs of assistive technology (AT) is a significant issue. The paper highlights the discrepancy between the exploratory grant system, often used for applied scientific research, and the practical requirements of assistive technology. This gap impacts the delivery of practical solutions in the field, emphasizing the need for policy realignment to better serve the socio-economic problems addressed by assistive technology (Lane, 2015).

Accelerated Test Models in Manufacturing

- Accelerated Test Experiments : In manufacturing, accelerated test (AT) experiments are pivotal for quickly acquiring reliability information. They involve exposing test units to higher levels of stressors like temperature to predict their life under usual conditions. This approach, integrating empirical model fitting and previous testing experience, is critical for extrapolating the life expectancy of materials and components in various manufacturing sectors (Escobar & Meeker, 2006).

作用機序

Target of Action

Atizoram, also known as CP-80633, is a Phosphodiesterase 4 (PDE4) inhibitor . PDE4 is an enzyme that plays a crucial role in the inflammatory response by breaking down cyclic adenosine monophosphate (cAMP), a molecule that inhibits the release of inflammatory mediators .

Mode of Action

As a PDE4 inhibitor, Atizoram works by preventing the breakdown of cAMP , thereby increasing its levels . The elevated cAMP levels then suppress the release of pro-inflammatory mediators, leading to an anti-inflammatory effect .

Biochemical Pathways

The primary biochemical pathway affected by Atizoram is the cAMP signaling pathway . By inhibiting PDE4 and thus increasing cAMP levels, Atizoram suppresses the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNFα) . This leads to a reduction in inflammation and related symptoms.

Pharmacokinetics

For instance, the related compound Etizolam has a bioavailability of 93%, is metabolized in the liver, and is excreted via the kidneys .

Result of Action

The primary result of Atizoram’s action is the reduction of inflammation . By increasing cAMP levels and suppressing the release of pro-inflammatory cytokines, Atizoram can alleviate symptoms associated with various inflammatory conditions .

Action Environment

The action of Atizoram can be influenced by various environmental factors. For instance, the presence of other drugs, the patient’s health status, and genetic factors can all impact the drug’s efficacy and safety. It’s also worth noting that Atizoram was initially developed by Pfizer Inc., but its global highest R&D status is now discontinued .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-[3-[[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl]oxy]-4-methoxyphenyl]-1,3-diazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-22-15-5-4-12(14-9-19-18(21)20-10-14)8-17(15)23-16-7-11-2-3-13(16)6-11/h4-5,8,11,13-14,16H,2-3,6-7,9-10H2,1H3,(H2,19,20,21)/t11-,13+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITNEAPWQHVPOK-FFSVYQOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CNC(=O)NC2)OC3CC4CCC3C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2CNC(=O)NC2)O[C@H]3C[C@@H]4CC[C@H]3C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151212 | |

| Record name | 5-(3-{[(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-yl]oxy}-4-methoxyphenyl)-1,3-diazinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Atizoram | |

CAS RN |

115898-30-1, 135637-46-6 | |

| Record name | Cp-76593 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115898301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atizoram [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135637466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(3-{[(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-yl]oxy}-4-methoxyphenyl)-1,3-diazinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-76593 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SI21E44GN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ATIZORAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O84FJB49WI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。